
Chemical phosphorylation amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical phosphorylation amidite is a reagent used in the synthesis of oligonucleotides . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of oligonucleotides using phosphoramidite chemistry involves a straightforward 4-step cycle: detritylation, coupling, capping, and oxidation . The repetitive nature of oligosynthesis can amplify the risk of phosphoramidite impurities, resulting in poor quality of the final oligonucleotide .
Molecular Structure Analysis
The molecular weight of Chemical phosphorylation amidite is 692.78 and its chemical formula is C37H49N4O7P .
Chemical Reactions Analysis
Chemical phosphorylation amidite is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical And Chemical Properties Analysis
The chemical properties of the nucleoside 3′-O-phoshoramidites and orthogonal protecting groups required for solid-phase synthesis interfere with most procedures used for nucleobase modification . These modifications must be introduced early in the synthetic route, followed by base and sugar protection and phosphitylation .
Aplicaciones Científicas De Investigación
Chemoselective Synthesis and Molecular Study Chemical phosphorylation amidites are instrumental in chemoselective synthesis processes. The study by Kim, Jung, and Chang (2007) highlights the use of phosphoryl azide in a Cu-catalyzed three-component reaction with 1-alkynes and amines to produce phosphoryl amidines. The amidines produced demonstrate broad applicability, such as in alkoxide exchange and asymmetric alpha-alkylation, which is crucial for studying molecular structures and reactions (Kim, Jung, & Chang, 2007).
Biochemical Pathway and Isotope Studies Phosphoryl, acyl, and sulfuryl transfer reactions involving esters and amides are prevalent in biochemical pathways. Hoff and Hengge (2007) emphasize the significance of isotopes in understanding the chemistry of these compounds, highlighting their extensive application in biochemical and commercial chemical processes. This indicates the critical role of chemical phosphorylation amidite in understanding and manipulating biochemical pathways (Hoff & Hengge, 2007).
Prebiotic Chemistry The research by Gibard et al. (2017) discusses the importance of prebiotic phosphorylation of biological substrates under aqueous conditions, a critical step in the origins of life. The study demonstrates the efficient phosphorylation of various biological building blocks and the formation of higher order structures under similar reaction conditions. This sheds light on the potential role of chemical phosphorylation amidite in exploring the chemistry of life's origins (Gibard et al., 2017).
NMR Analysis in RNA Structure The development of atom-specific nucleobase and ribose-labeled uridine phosphoramidite for NMR analysis, as described by Olenginski et al. (2021), is a breakthrough in understanding large RNA structures. The synthesis of isotope-labeled amidite aids in the study of RNA without complications from resonance overlap, showcasing the pivotal role of chemical phosphorylation amidite in molecular biology research (Olenginski, Becette, Beaucage, & Dayie, 2021).
Protein Post-translational Modifications Brister et al. (2014) explore the dynamic intracellular protein post-translational modifications involving phosphorylation and OGlcNAcylation. The study highlights the opposing functional effects of these modifications on proteins like tau, indicating the profound impact of chemical phosphorylation amidite on studying and potentially modulating protein functions (Brister, Pandey, Bielska, & Zondlo, 2014).
Direcciones Futuras
Propiedades
Número CAS |
202284-84-2 |
|---|---|
Nombre del producto |
Chemical phosphorylation amidite |
Nombre IUPAC |
N/A |
SMILES |
CNC(C(C(NC)=O)(CO[2H])COP(N(C(C)C)C(C)C)OCCC#N)=O.[3H][M] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)
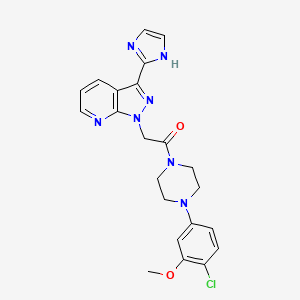
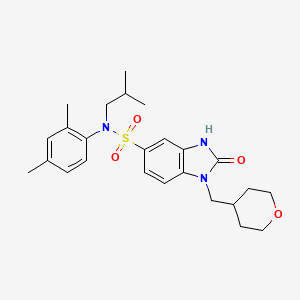
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
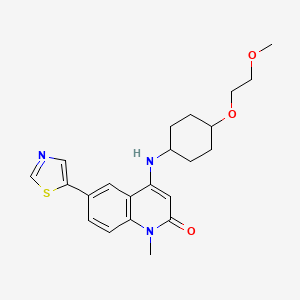
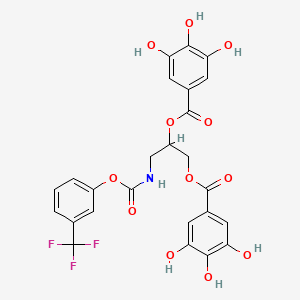
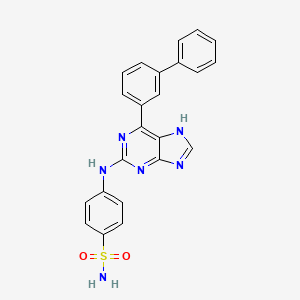
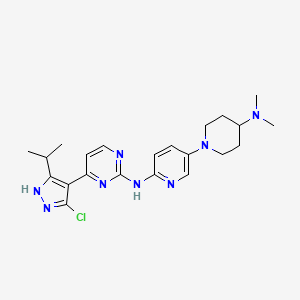
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)
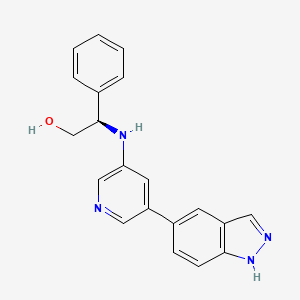
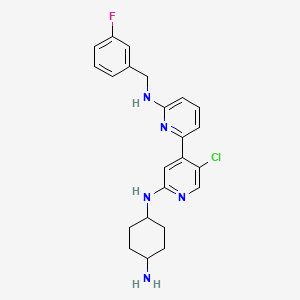
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)